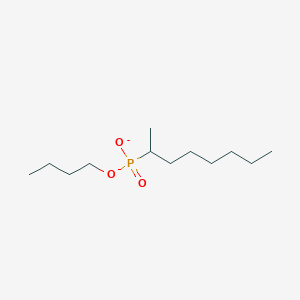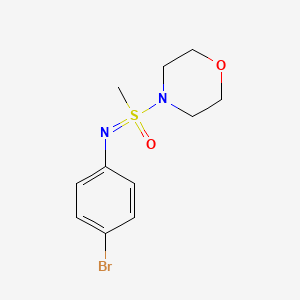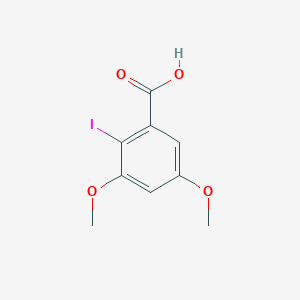
2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a hydroxyl group attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which react with the amine to form the diazonium salt. The ethoxy and hydroxyl groups are introduced through subsequent reactions involving ethyl alcohol and hydroxylation agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions result in a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate
- (1Z)-2-Diazonio-1-ethoxy-3-hydroxy-1-hexen-1-olate
Uniqueness
2-Diazonio-1-ethoxy-3-hydroxypent-1-en-1-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
126580-08-3 |
|---|---|
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
ethyl 2-diazo-3-hydroxypentanoate |
InChI |
InChI=1S/C7H12N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h5,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
YRWYMVZRTGZASN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=[N+]=[N-])C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


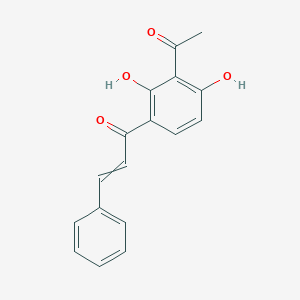

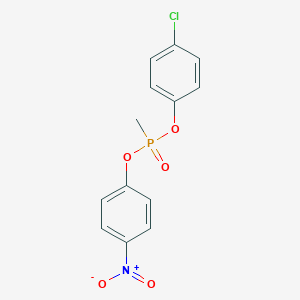
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
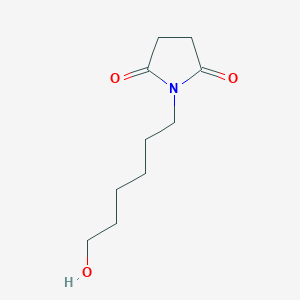
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

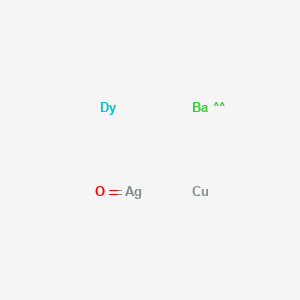
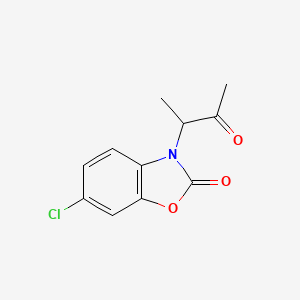
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
